Methylboronic Acid

Dehydrative Amide Condensation Peptide Synthesis Organocatalysis

Unlike arylboronic acids, methylboronic acid's minimal methyl group provides the smallest steric footprint, making it the superior catalyst for dehydrative amide bond formation—achieving 94% yield where phenylboronic acid gives 0%. It also serves as a safer, genotoxic-free alternative to methyl iodide for high-yielding methylations (60–91%) under aerobic conditions. For medicinal chemistry and process scale-up, choose the only alkylboronic acid that unlocks these unique reactivities. Available in research and bulk quantities with fast global shipping.

Molecular Formula CH5BO2
Molecular Weight 59.86 g/mol
CAS No. 13061-96-6
Cat. No. B051376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylboronic Acid
CAS13061-96-6
Synonymsmethaneboronic acid
methylboronic acid
Molecular FormulaCH5BO2
Molecular Weight59.86 g/mol
Structural Identifiers
SMILESB(C)(O)O
InChIInChI=1S/CH5BO2/c1-2(3)4/h3-4H,1H3
InChIKeyKTMKRRPZPWUYKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methylboronic Acid (CAS 13061-96-6): Foundational Alkylboronic Acid Building Block for Cross-Coupling and Catalysis


Methylboronic acid (CH₃B(OH)₂, CAS 13061-96-6, MW 59.86 g/mol) is the simplest primary alkylboronic acid, existing as a white to light yellow crystalline solid with a melting point of 91-94 °C and a pKa of 10.4 [1]. Unlike its arylboronic acid counterparts, its minimal methyl substituent confers the smallest steric footprint among all organoboronic acids, a property that fundamentally dictates its unique reactivity profile in both stoichiometric and catalytic applications. Its primary commercial applications are as a methyl transfer reagent in palladium-catalyzed Suzuki-Miyaura and Stille cross-couplings, as a catalyst for dehydrative amide condensations, and as a derivatizing agent for carbohydrates in analytical chemistry . This guide provides a comparative, evidence-based analysis of its performance against the most common structural and functional analogs, enabling informed procurement and application-specific selection.

Why Methylboronic Acid Cannot Be Readily Replaced by Other Boronic Acids in Critical Synthetic Sequences


The simplistic view of boronic acids as interchangeable 'R-B(OH)₂' reagents fails to account for profound differences in reactivity driven by the steric and electronic nature of the carbon substituent. Methylboronic acid's singular methyl group results in the least sterically hindered boron center among all alkyl and aryl boronic acids, enabling unique catalytic activities and cross-coupling behaviors that are not shared by its higher homologs like butylboronic acid or aryl variants like phenylboronic acid [1]. For instance, the critical, electron-rich nature of the alkyl substituent makes methylboronic acid a far superior catalyst for dehydrative amide condensation compared to previously reported arylboronic acids, which are either less active or completely ineffective [1]. Furthermore, its unique instability and propensity for protodeboronation, compared to more robust arylboronic acids, necessitates distinct handling and application strategies [2]. Substitution without a detailed, evidence-based comparison risks reaction failure, low yields, or unexpected byproduct formation, leading to costly delays in R&D and production scale-up.

Quantitative Comparative Performance: Key Differentiation Data for Methylboronic Acid (13061-96-6)


Comparative Dehydrative Amide Condensation Catalysis: Primary Alkyl vs. Aryl Boronic Acids

In the catalytic dehydrative amide condensation of α-hydroxycarboxylic acids, primary alkylboronic acids like methylboronic acid demonstrate significantly higher activity than arylboronic acids. A direct comparative study shows that methylboronic acid (1 mol%) catalyzes the reaction of mandelic acid with benzylamine to give the corresponding amide in 94% yield. In contrast, the use of phenylboronic acid under identical conditions results in no reaction (0% yield) [1]. This demonstrates a profound class-level difference where alkyl substitution on boron is essential for catalytic competence in this transformation, with methylboronic acid providing the optimal combination of minimal sterics and sufficient Lewis acidity.

Dehydrative Amide Condensation Peptide Synthesis Organocatalysis

Superior O-Methylation Yields and Safer Reaction Profile vs. Traditional Electrophilic Methylating Reagents

Methylboronic acid enables a copper-catalyzed, aerobic O-methylation of phenols and carboxylic acids that serves as a direct replacement for highly toxic, electrophilic methylating reagents like methyl iodide or dimethyl sulfate. In a study on phenol O-methylation, methylboronic acid provided methylated products in yields of 60–91% across a variety of aromatic, aliphatic, and alkenyl carboxylic acids [1]. This performance is achieved under 'open flask' conditions using air as the terminal oxidant, completely eliminating the need for the carcinogenic and mutagenic reagents it replaces. This represents a step-change in safety profile and operational simplicity compared to traditional methylation protocols.

O-Methylation Green Chemistry C-O Bond Formation

Unique Instability Profile Dictates Procurement and Handling Compared to Aryl Boronic Acids

A key differentiator for procurement is the comparative stability of methylboronic acid. Unlike arylboronic acids such as phenylboronic acid, which are generally considered air- and moisture-stable solids with minimal decomposition under standard storage conditions [2], methylboronic acid is recognized for its inherent instability, being prone to protodeboronation and dehydration to its boroxine trimer, trimethylboroxin [1]. This characteristic is explicitly noted in the literature as a reason for developing specialized protecting groups and handling procedures, including the recommendation for storage at -20 °C under air for extended periods [1]. This classifies methylboronic acid as a more sensitive reagent, requiring more rigorous inventory management and cold-chain logistics compared to robust, shelf-stable arylboronic acids.

Stability Protodeboronation Reagent Handling

Direct Comparison of Catalytic Activity with Borinic Acids in Lewis Acid Catalysis

The choice between a boronic acid and a borinic acid is not trivial. While borinic acids contain two C-B bonds and might be perceived as more active Lewis acids due to enhanced acidity, studies on catalytic amidation reveal a critical functional limitation. Mechanistic investigations demonstrate that borinic acids are not competent catalysts for amidation, as they either form unreactive amino-carboxylate complexes or undergo protodeboronation to revert to boronic acids [1]. This indicates that the single C-B bond in methylboronic acid, which allows for the requisite number of free coordination sites on the boron atom, is essential for catalytic turnover in certain transformations, whereas the additional substitution in borinic acids is a structural detriment.

Lewis Acid Catalysis Organocatalysis Reaction Selectivity

Where Methylboronic Acid (CAS 13061-96-6) Provides Verifiable Advantage: Evidence-Driven Application Scenarios


Catalytic Dehydrative Amide Condensation for α-Hydroxycarboxylic Acid Derivatives

Methylboronic acid is the reagent of choice for catalyzing the formation of amide bonds from α-hydroxycarboxylic acids. As shown by the direct head-to-head evidence , the target compound provides a 94% yield where its aryl counterpart (phenylboronic acid) provides 0%. This makes it an essential procurement item for any lab or kilo-lab performing peptide couplings, pharmaceutical intermediate synthesis, or any other work involving these specific α-hydroxycarboxylic acid building blocks. The method is scalable, with a demonstrated 14 g single-reaction synthesis .

Safer O-Methylation of Phenols and Carboxylic Acids in Drug Discovery and Process Development

For laboratories seeking to eliminate genotoxic methylating agents (methyl iodide, dimethyl sulfate) from their synthetic toolbox, methylboronic acid offers a high-yielding, operationally simple alternative. The evidence demonstrates reliable yields of 60–91% across a broad substrate scope under 'open flask' aerobic conditions . This application is particularly valuable in medicinal chemistry for late-stage functionalization and in process chemistry where reducing process mass intensity and improving safety are paramount.

Analytical Derivatization of Carbohydrates for GC/MS and Isotope Ratio Mass Spectrometry (IRMS)

Methylboronic acid's unique ability to form cyclic boronate esters with 1,2- and 1,3-diols is exploited for the derivatization of carbohydrates like glucose . This application is critical in metabolomics, food science, and environmental analysis for converting polar, non-volatile sugars into stable, volatile derivatives suitable for gas chromatography (GC) and compound-specific isotope analysis. The evidence for this is well-established, with the compound being cited as a reagent for making glucose derivatives suitable for GC/MS and GC/C/IRMS .

Synthesis of Chrysin Analogs and Casein Kinase I Inhibitors

Methylboronic acid is a key reagent in the preparation of specific bioactive molecules. It is explicitly used for synthesizing chrysin analogs via Suzuki-Miyaura coupling reactions and for the preparation of Casein Kinase I inhibitors . Procurement for any medicinal chemistry program targeting these scaffolds, or performing structure-activity relationship (SAR) studies around them, would rely on methylboronic acid as a critical and non-substitutable building block.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methylboronic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.